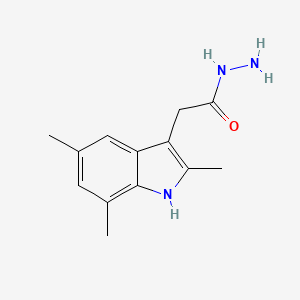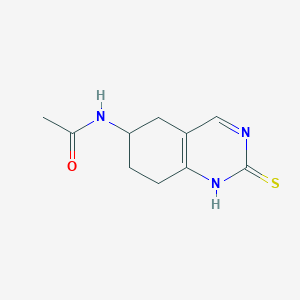
6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline is a chemical compound with the molecular formula C10H13N3OS and a molecular weight of 223.29 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline ring or the acetylamino group.
Substitution: The amino and thiol groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce modified quinazoline derivatives .
Scientific Research Applications
6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar structure but different functional groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydroquinazoline core but has an amino group instead of an acetylamino group.
Uniqueness
6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-(2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H13N3OS/c1-6(14)12-8-2-3-9-7(4-8)5-11-10(15)13-9/h5,8H,2-4H2,1H3,(H,12,14)(H,11,13,15) |
InChI Key |
HBUOUINIUSLDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}phenyl)propanamide](/img/structure/B12453374.png)
![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)
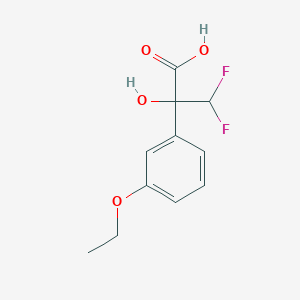
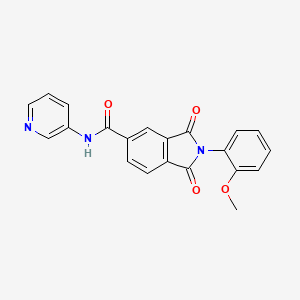
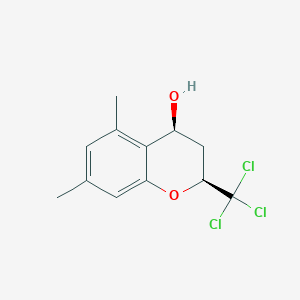
![4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12453401.png)
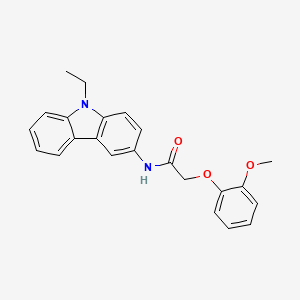
![2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate](/img/structure/B12453409.png)
![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)
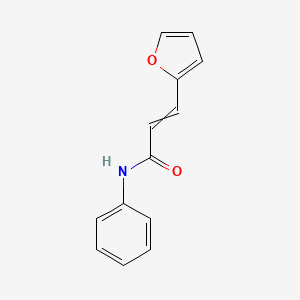
![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)
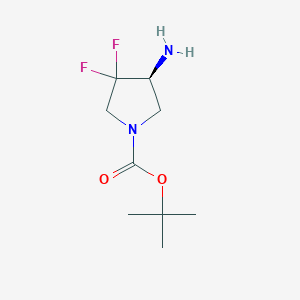
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)
